N'-(2-fluorophenyl)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]ethanediamide N'-(2-fluorophenyl)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]ethanediamide
Brand Name: Vulcanchem
CAS No.: 899955-24-9
VCID: VC11888794
InChI: InChI=1S/C18H20FN3O3S/c19-13-4-1-2-5-14(13)21-18(24)17(23)20-12-15(16-6-3-11-26-16)22-7-9-25-10-8-22/h1-6,11,15H,7-10,12H2,(H,20,23)(H,21,24)
SMILES: C1COCCN1C(CNC(=O)C(=O)NC2=CC=CC=C2F)C3=CC=CS3
Molecular Formula: C18H20FN3O3S
Molecular Weight: 377.4 g/mol

N'-(2-fluorophenyl)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]ethanediamide

CAS No.: 899955-24-9

Cat. No.: VC11888794

Molecular Formula: C18H20FN3O3S

Molecular Weight: 377.4 g/mol

* For research use only. Not for human or veterinary use.

N'-(2-fluorophenyl)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]ethanediamide - 899955-24-9

Specification

CAS No. 899955-24-9
Molecular Formula C18H20FN3O3S
Molecular Weight 377.4 g/mol
IUPAC Name N'-(2-fluorophenyl)-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)oxamide
Standard InChI InChI=1S/C18H20FN3O3S/c19-13-4-1-2-5-14(13)21-18(24)17(23)20-12-15(16-6-3-11-26-16)22-7-9-25-10-8-22/h1-6,11,15H,7-10,12H2,(H,20,23)(H,21,24)
Standard InChI Key ACLWRGWPSFDJCG-UHFFFAOYSA-N
SMILES C1COCCN1C(CNC(=O)C(=O)NC2=CC=CC=C2F)C3=CC=CS3
Canonical SMILES C1COCCN1C(CNC(=O)C(=O)NC2=CC=CC=C2F)C3=CC=CS3

Introduction

"N'-(2-fluorophenyl)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]ethanediamide" is a synthetic organic compound with potential applications in medicinal chemistry. This compound integrates structural elements such as fluorophenyl, morpholine, and thiophene, which are often associated with bioactivity. Below is a detailed exploration of its chemical properties, synthesis, and potential applications.

Synthesis

The synthesis of this compound likely involves multi-step organic reactions combining fluorophenyl derivatives, morpholine, thiophene-based intermediates, and ethanediamide precursors. While specific procedures are not directly available in the search results, typical methods may include:

  • Amide Bond Formation: Reacting an amine group with an acyl chloride or anhydride.

  • Morpholine Functionalization: Introducing the morpholine ring through nucleophilic substitution or coupling reactions.

  • Thiophene Integration: Incorporating thiophene via cross-coupling reactions like Suzuki or Stille coupling.

Medicinal Chemistry

The combination of fluorophenyl and morpholine moieties suggests potential bioactivity:

  • Antimicrobial Activity: Compounds with similar structures have shown efficacy against bacterial and fungal pathogens .

  • Anticancer Potential: The thiophene group is often associated with antiproliferative effects .

Drug Development

The structural elements present in this compound are commonly found in drug candidates targeting enzymes or receptors, such as kinase inhibitors or G-protein coupled receptors.

Molecular Docking and Biological Evaluation

While no specific data exists for this compound's biological activity, molecular docking studies could provide insights into its interaction with biological targets:

  • Binding Affinity: Fluorine substitution can enhance binding affinity due to increased hydrophobic interactions.

  • Pharmacokinetics: Morpholine enhances solubility and bioavailability.

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